Einecs 286-867-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

85392-10-5 |

|---|---|

Molecular Formula |

C15H24N8S4 |

Molecular Weight |

444.7 g/mol |

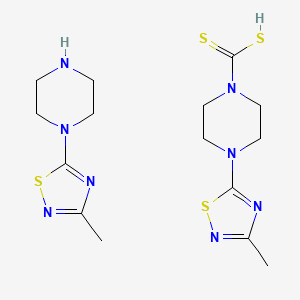

IUPAC Name |

3-methyl-5-piperazin-1-yl-1,2,4-thiadiazole;4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazine-1-carbodithioic acid |

InChI |

InChI=1S/C8H12N4S3.C7H12N4S/c1-6-9-7(15-10-6)11-2-4-12(5-3-11)8(13)14;1-6-9-7(12-10-6)11-4-2-8-3-5-11/h2-5H2,1H3,(H,13,14);8H,2-5H2,1H3 |

InChI Key |

DJKCGYQCJGBYAW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NSC(=N1)N2CCNCC2.CC1=NSC(=N1)N2CCN(CC2)C(=S)S |

Origin of Product |

United States |

Foundational & Exploratory

Physicochemical Properties of N,N-dimethyloctadecylamine (Einecs 286-867-8): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the chemical compound N,N-dimethyloctadecylamine, identified by Einecs number 286-867-8 and CAS number 124-28-7. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring detailed knowledge of this substance.

Core Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of N,N-dimethyloctadecylamine.

| Property | Value | Units | Source |

| Melting Point | 23 | °C | [1] |

| Boiling Point | 347 | °C | [1] |

| Density | 0.8 | g/cm³ | [1] |

| Vapor Pressure | 0.001 - 0.038 | Pa at 20-50°C | [1] |

| Water Solubility | Slightly soluble | - | [1] |

| pKa (Predicted) | 9.78 ± 0.28 | - | [1] |

| Octanol-Water Partition Coefficient (Log P) | Not explicitly found, but expected to be high | - |

Experimental Protocols

The following sections detail the standardized experimental methodologies for determining the key physicochemical properties of N,N-dimethyloctadecylamine.

Melting Point Determination (OECD Guideline 102)

The melting point of N,N-dimethyloctadecylamine can be determined using the capillary method as described in OECD Guideline 102.[2][3][4][5]

Methodology:

-

Sample Preparation: A small amount of the finely powdered substance is introduced into a capillary tube, which is then sealed at one end. The tube is packed to a height of 3-5 mm.

-

Apparatus: A melting point apparatus consisting of a heated block or a liquid bath with a calibrated thermometer or temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

-

Observation: The temperature at which the substance is observed to transition from a solid to a liquid state is recorded as the melting point. For substances with a melting range, the temperatures at the beginning and end of melting are recorded.

Boiling Point Determination (OECD Guideline 103)

The dynamic method, as outlined in OECD Guideline 103, is a suitable approach for determining the boiling point of N,N-dimethyloctadecylamine.[6]

Methodology:

-

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. The dynamic method involves measuring the boiling temperature at different pressures.

-

Apparatus: A suitable apparatus consists of a boiling flask, a condenser, a pressure-measuring device, and a temperature sensor.

-

Procedure: The substance is placed in the boiling flask, and the pressure in the apparatus is reduced. The substance is then heated, and the temperature at which it boils is recorded for a given pressure. This is repeated for several pressures.

-

Data Analysis: The boiling point at standard atmospheric pressure (101.325 kPa) is determined by interpolation or extrapolation of the temperature-pressure data.

Vapor Pressure Determination (OECD Guideline 104)

The static method, described in OECD Guideline 104, can be employed to determine the vapor pressure of N,N-dimethyloctadecylamine.[1][7][8][9][10]

Methodology:

-

Principle: The static method directly measures the vapor pressure of a substance in a closed system at thermodynamic equilibrium.[7]

-

Apparatus: The apparatus consists of a sample container, a pressure-measuring device (e.g., a manometer), and a temperature-controlled chamber.

-

Procedure: A small amount of the degassed sample is introduced into the sample container. The system is evacuated and sealed. The temperature is then controlled, and the pressure exerted by the vapor of the substance is measured at different temperatures.

-

Data Reporting: The vapor pressure is reported in Pascals (Pa) as a function of temperature.

Water Solubility Determination (OECD Guideline 105)

Given that N,N-dimethyloctadecylamine is slightly soluble in water, the flask method described in OECD Guideline 105 is appropriate.[11][12][13][14][15]

Methodology:

-

Principle: The flask method determines the saturation mass concentration of a substance in water at a given temperature.[12]

-

Procedure: An excess amount of the test substance is added to a flask containing purified water. The flask is then agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, the undissolved substance is separated from the aqueous phase by centrifugation or filtration.

-

Analysis: The concentration of the substance in the clear aqueous phase is determined using a suitable analytical method (e.g., chromatography). The experiment is performed in triplicate.

pKa Determination (OECD Guideline 112)

The titration method, as outlined in OECD Guideline 112, can be used to determine the acid dissociation constant (pKa) of N,N-dimethyloctadecylamine.[16][17][18][19][20]

Methodology:

-

Principle: The pKa is determined by titrating a solution of the substance with a strong acid or base and monitoring the pH.[17][20]

-

Procedure: A known concentration of N,N-dimethyloctadecylamine is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture). The solution is then titrated with a standardized solution of a strong acid (e.g., HCl).

-

Data Collection: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Density Determination (ASTM D792)

The density of N,N-dimethyloctadecylamine in its solid state can be determined using Test Method A of ASTM D792.[21][22][23][24]

Methodology:

-

Principle: This method is based on Archimedes' principle, where the density is calculated from the weight of the sample in air and its weight when immersed in a liquid of known density (water).

-

Apparatus: An analytical balance equipped with a stand to allow for weighing a sample suspended in a liquid.

-

Procedure: The weight of the solid sample is first measured in air. The sample is then immersed in distilled water at a known temperature (e.g., 23°C), and its apparent weight is measured.

-

Calculation: The density is calculated using the formula: Density = (Weight in air) / [(Weight in air) - (Weight in water)] * Density of water at the test temperature.

Octanol-Water Partition Coefficient (Log P) Determination (OECD Guideline 107)

The shake flask method, described in OECD Guideline 107, is a standard method for determining the octanol-water partition coefficient (Log P).[25][26][27][28][29]

Methodology:

-

Principle: The partition coefficient is the ratio of the concentration of a substance in the octanol phase to its concentration in the aqueous phase of a two-phase system at equilibrium.[26]

-

Procedure: A known amount of N,N-dimethyloctadecylamine is added to a mixture of n-octanol and water (both pre-saturated with the other phase). The mixture is shaken until equilibrium is reached.

-

Phase Separation: The octanol and water phases are separated by centrifugation.

-

Analysis: The concentration of the substance in each phase is determined using a suitable analytical technique.

-

Calculation: The Log P is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical substance like N,N-dimethyloctadecylamine.

Caption: Workflow for Physicochemical Characterization.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. laboratuar.com [laboratuar.com]

- 3. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. Boiling Point | Scymaris [scymaris.com]

- 7. eurolab.net [eurolab.net]

- 8. books.google.cn [books.google.cn]

- 9. consilab.de [consilab.de]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. filab.fr [filab.fr]

- 15. orbit.dtu.dk [orbit.dtu.dk]

- 16. OECD 112 - Phytosafe [phytosafe.com]

- 17. OECD n°112: Dissociation constant in water - Analytice [analytice.com]

- 18. oecd.org [oecd.org]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. Density and Specific Gravity ASTM D792, ISO 1183 [intertek.com]

- 22. store.astm.org [store.astm.org]

- 23. smithers.com [smithers.com]

- 24. ASTM D792 - EndoLab [endolab.org]

- 25. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 26. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 27. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 28. oecd.org [oecd.org]

- 29. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

An In-depth Technical Guide to the Synthesis of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate

Introduction

Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate, commonly known as Fluorescent Brightener 71 (FB-71), is a prominent member of the stilbene-derivative class of fluorescent whitening agents. Its molecular structure, characterized by a central stilbene core linked to substituted triazine rings, enables the absorption of ultraviolet light and subsequent emission of blue light, resulting in a whitening effect. This property has led to its extensive use in the detergent, paper, and textile industries. This technical guide provides a comprehensive overview of the synthesis of this compound, intended for researchers, scientists, and professionals in drug development and chemical manufacturing.

The synthesis of Disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate is a multi-step process involving the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride. The key starting materials are 4,4'-diaminostilbene-2,2'-disulfonic acid, cyanuric chloride, aniline, and morpholine. The reaction is carefully controlled by temperature and pH to achieve the desired substitutions.

Synthetic Pathway

The overall synthetic scheme is a three-step sequential substitution reaction on cyanuric chloride.

Caption: Synthetic pathway for the target compound.

Experimental Protocols

The synthesis is a three-step process involving sequential nucleophilic substitution reactions on cyanuric chloride. The temperature and pH at each stage are critical for achieving selective substitution.

Step 1: Condensation of 4,4'-Diaminostilbene-2,2'-disulfonic Acid with Cyanuric Chloride

This initial step involves the reaction of two equivalents of cyanuric chloride with one equivalent of 4,4'-diaminostilbene-2,2'-disulfonic acid (DAS). The reaction is conducted at a low temperature to facilitate the monosubstitution of each amino group on the DAS molecule.

-

Preparation of Reactant Solutions:

-

A solution of cyanuric chloride is prepared in a suitable organic solvent such as acetone.

-

An aqueous solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is prepared, and the pH is adjusted with a base (e.g., sodium carbonate or sodium hydroxide) to dissolve the acid.

-

-

Reaction:

-

The cyanuric chloride solution is cooled to 0-5 °C in a reaction vessel equipped with a stirrer and a thermometer.

-

The solution of DAS is added dropwise to the cyanuric chloride solution while maintaining the temperature between 0-5 °C.

-

The pH of the reaction mixture is maintained between 4.5 and 5.5 by the continuous addition of a base (e.g., 10% sodium carbonate solution).

-

-

Completion and Isolation:

-

The reaction is monitored by a suitable analytical technique (e.g., TLC or HPLC) to confirm the consumption of the starting material.

-

The resulting intermediate product, 4,4'-bis[(4,6-dichloro-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, typically precipitates from the solution and can be used directly in the next step.

-

Step 2: Reaction with Aniline

In the second step, the dichloro-triazinyl intermediate is reacted with two equivalents of aniline. The increased temperature allows for the substitution of one chlorine atom on each triazine ring.

-

Addition of Aniline:

-

Aniline is added to the suspension of the intermediate from Step 1.

-

-

Reaction Conditions:

-

The temperature of the reaction mixture is gradually raised to 30-40 °C.

-

The pH is maintained between 6.5 and 7.5 by the addition of a base.

-

-

Monitoring and Completion:

-

The reaction is stirred at this temperature until the reaction is complete, as indicated by analytical monitoring.

-

Step 3: Reaction with Morpholine

The final step involves the substitution of the remaining chlorine atoms with morpholine at a higher temperature.

-

Addition of Morpholine:

-

Morpholine is added to the reaction mixture from Step 2.

-

-

Reaction Conditions:

-

The temperature is raised to 90-100 °C, and the reaction is often carried out under reflux.

-

The pH is maintained in the alkaline range, typically between 8.0 and 9.0.

-

-

Isolation and Purification:

-

After the reaction is complete, the product is isolated. This can be achieved by cooling the reaction mixture and precipitating the product by adding salt (salting out).

-

The crude product is then filtered, washed with a brine solution, and dried.

-

Further purification can be carried out by recrystallization from a suitable solvent system.

-

Data Presentation

Table 1: Reactant and Intermediate Molar Ratios

| Reactant/Intermediate | Molar Ratio |

| 4,4'-Diaminostilbene-2,2'-disulfonic Acid (DAS) | 1 |

| Cyanuric Chloride | 2 |

| Aniline | 2 |

| Morpholine | 2 |

Table 2: Summary of Reaction Conditions

| Step | Reaction | Temperature (°C) | pH Range | Typical Solvent(s) |

| 1 | DAS + Cyanuric Chloride | 0 - 5 | 4.5 - 5.5 | Acetone/Water |

| 2 | Intermediate A + Aniline | 30 - 40 | 6.5 - 7.5 | Aqueous |

| 3 | Intermediate B + Morpholine | 90 - 100 | 8.0 - 9.0 | Aqueous |

Experimental Workflow Visualization

Caption: General experimental workflow for the synthesis.

Characterization

The final product and intermediates can be characterized using a variety of analytical techniques:

-

Spectroscopy:

-

UV-Visible Spectroscopy: To determine the absorption and emission spectra, which is crucial for a fluorescent brightener.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the molecular structure.

-

-

Chromatography:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product and monitor the progress of the reaction.

-

Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of the reaction.

-

-

Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Safety Considerations

-

Cyanuric chloride is a corrosive and lachrymatory substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated fume hood.

-

Aniline and morpholine are toxic and should be handled with care, avoiding inhalation and skin contact.

-

The reactions involve the use of bases such as sodium carbonate and sodium hydroxide, which are corrosive.

-

Standard laboratory safety procedures should be followed throughout the synthesis.

This technical guide provides a detailed framework for the synthesis of disodium 4,4'-bis[[4-(N-phenyl)-6-(N-morpholinyl)-1,3,5-triazin-2-yl]amino]stilbene-2,2'-disulfonate. The provided protocols and data are based on established chemical principles and literature precedents. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and available equipment.

An In-depth Technical Guide to the Mechanism of Action of Fluorescent Brightener 71

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent Brightener 71 (FB-71), a stilbene-derivative compound, is widely recognized for its industrial application as an optical brightening agent. Beyond its fluorescent properties, recent scientific investigations have begun to elucidate its biological activities, revealing a potential mechanism of action centered on the induction of oxidative stress. Computational studies have identified the CD40 ligand as a primary molecular target, suggesting that FB-71 may modulate immune and inflammatory signaling pathways. This technical guide provides a comprehensive overview of the current understanding of FB-71's mechanism of action, detailing its molecular interactions, downstream cellular effects, and the experimental methodologies used to characterize them. The information presented herein is intended to support further research into the pharmacological and toxicological profile of this compound.

Introduction

Fluorescent Brightener 71 (CAS 16090-02-1), chemically known as 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, is a synthetic organic compound extensively used in the textile and paper industries to enhance the whiteness of materials.[1] Its mode of action in this context is physical, involving the absorption of ultraviolet light and the emission of blue light, which masks any yellowish tints. However, the biological implications of this stilbene-based molecule are of increasing interest to the scientific community. Studies utilizing the model organism Caenorhabditis elegans have demonstrated that exposure to FB-71 can lead to neurobehavioral alterations and other toxic effects, pointing towards a specific molecular mechanism of action beyond its optical properties.[2]

This guide will delve into the core molecular mechanisms that are thought to underlie the biological effects of FB-71, focusing on its computationally predicted interaction with the CD40 ligand and the subsequent activation of downstream signaling cascades that lead to oxidative stress.

Proposed Mechanism of Action: Interaction with CD40 Ligand and Induction of Oxidative Stress

The primary hypothesis for the biological mechanism of action of Fluorescent Brightener 71 is its interaction with the CD40 ligand (CD40L or CD154), a transmembrane protein belonging to the tumor necrosis factor (TNF) superfamily.[2] This interaction, predicted through computational molecular docking studies, is believed to initiate a signaling cascade that culminates in the production of reactive oxygen species (ROS), leading to cellular oxidative stress and the observed toxicological effects.

Molecular Docking and Binding Affinity

Computational molecular docking simulations have been employed to identify potential protein targets for FB-71. In these studies, FB-71 demonstrated a high binding affinity for the human CD40 ligand.[2] While experimental validation of this interaction is still required, the in silico data provides a strong foundation for the proposed mechanism.

Table 1: Predicted Binding Affinity of Fluorescent Brightener 71

| Molecular Target | Computational Method | Predicted Binding Affinity (kcal/mol) | Reference |

| CD40 Ligand | Molecular Docking (AutoDock Vina) | -8.5 | [2] |

Downstream Signaling Pathway: TRAF-NF-κB Activation and ROS Production

The binding of a ligand to the CD40 ligand typically induces its interaction with the CD40 receptor on other cells, initiating a downstream signaling cascade. This process is mediated by TNF receptor-associated factors (TRAFs), which are recruited to the cytoplasmic domain of the CD40 receptor. The activation of TRAF proteins, particularly TRAF2, TRAF3, and TRAF6, leads to the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[3][4]

Activated NF-κB translocates to the nucleus, where it induces the transcription of various pro-inflammatory and stress-response genes. A key consequence of CD40 signaling is the production of reactive oxygen species (ROS), which can lead to oxidative stress if not adequately counteracted by the cell's antioxidant defense mechanisms.[5][6]

The proposed signaling pathway for FB-71 is as follows:

-

FB-71 binds to the CD40 ligand.

-

This interaction potentially modulates the CD40L-CD40 receptor signaling.

-

Downstream, TRAF proteins are recruited and activated.

-

The NF-κB pathway is initiated.

-

This leads to the production of ROS and subsequent oxidative stress.

Toxicological Effects in Caenorhabditis elegans

The nematode C. elegans has been instrumental in elucidating the biological effects of FB-71. Exposure to this compound leads to a range of dose-dependent toxicities, providing in vivo evidence for its mechanism of action.

Quantitative Data on Toxicity

Table 2: Summary of Toxicological Effects of Fluorescent Brightener 71 in C. elegans

| Toxicological Endpoint | Observed Effect | Concentration Range | Reference |

| Lethality | Increased mortality | 100 µM - 5000 µM | [2] |

| Body Length | Inhibition of growth | Not specified | [2] |

| Locomotion | Reduced movement | Not specified | [2] |

| Reproduction | Decreased brood size | Not specified | [2] |

Upregulation of Oxidative Stress-Related Genes

A key finding supporting the oxidative stress hypothesis is the increased expression of genes involved in the antioxidant response in C. elegans exposed to FB-71. Specifically, the expression of gpx-4 (glutathione peroxidase) and sod-4 (superoxide dismutase) was found to be upregulated.[2]

Table 3: Effect of Fluorescent Brightener 71 on Gene Expression in C. elegans

| Gene | Function | Observed Effect | Reference |

| gpx-4 | Glutathione Peroxidase | Increased expression | [2] |

| sod-4 | Superoxide Dismutase | Increased expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the investigation of Fluorescent Brightener 71's mechanism of action.

Molecular Docking of Fluorescent Brightener 71 with CD40 Ligand

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used open-source program.

Objective: To predict the binding affinity and pose of Fluorescent Brightener 71 to the CD40 ligand.

Materials:

-

3D structure of Fluorescent Brightener 71 (e.g., from PubChem or generated using chemical drawing software).

-

3D structure of the human CD40 ligand (e.g., from the Protein Data Bank, PDB).

-

AutoDock Tools (for preparing input files).

-

AutoDock Vina (for performing the docking).

-

Molecular visualization software (e.g., PyMOL, Chimera).

Procedure:

-

Ligand Preparation:

-

Obtain the 3D structure of FB-71 in a suitable format (e.g., SDF or MOL2).

-

Use AutoDock Tools to convert the ligand file to the PDBQT format. This step adds polar hydrogens and assigns Gasteiger charges.

-

-

Receptor Preparation:

-

Download the PDB file for the human CD40 ligand.

-

Remove any water molecules and co-crystallized ligands from the PDB file.

-

Use AutoDock Tools to prepare the receptor PDBQT file, which includes adding polar hydrogens and assigning charges.

-

-

Grid Box Definition:

-

Define the search space (grid box) for the docking simulation. The grid box should encompass the putative binding site on the CD40 ligand.

-

-

Docking Simulation:

-

Run AutoDock Vina using the prepared ligand and receptor PDBQT files and the defined grid box parameters.

-

-

Analysis of Results:

-

Analyze the output file from AutoDock Vina, which provides the binding affinity (in kcal/mol) and the coordinates of the predicted binding poses.

-

Visualize the docked poses of FB-71 within the binding site of the CD40 ligand using molecular visualization software to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions).

-

C. elegans Toxicity Assays

This section describes general protocols for assessing the toxicity of a compound in C. elegans.

Objective: To determine the dose-dependent effects of Fluorescent Brightener 71 on the survival, growth, locomotion, and reproduction of C. elegans.

Materials:

-

Wild-type C. elegans (e.g., N2 strain).

-

Nematode Growth Medium (NGM) agar plates.

-

E. coli OP50 (food source).

-

Fluorescent Brightener 71 stock solution.

-

M9 buffer.

-

Synchronized population of C. elegans (L4 larvae are commonly used).

-

Microscope.

Procedure:

-

Preparation of Assay Plates:

-

Prepare NGM agar plates.

-

Seed the plates with a lawn of E. coli OP50 and allow it to grow.

-

Add the desired concentrations of Fluorescent Brightener 71 to the surface of the agar or incorporate it into the media.

-

-

Exposure:

-

Transfer a synchronized population of L4 larvae to the prepared assay plates.

-

-

Endpoint Measurement:

-

Lethality Assay: After a defined exposure period (e.g., 24 hours), count the number of live and dead worms. Worms that do not respond to a gentle touch with a platinum wire are considered dead.

-

Body Length Assay: Measure the body length of the worms at different time points using imaging software.

-

Locomotion Assay: Quantify the movement of the worms, for example, by counting the number of body bends per minute.

-

Reproduction Assay: Count the number of progeny produced by individual worms over a specific period.

-

-

Data Analysis:

-

Generate dose-response curves for each endpoint to determine the concentration at which toxic effects are observed.

-

Gene Expression Analysis in C. elegans

This protocol outlines the steps for measuring changes in gene expression in C. elegans using quantitative PCR (qPCR).

Objective: To quantify the expression levels of oxidative stress-related genes (gpx-4 and sod-4) in C. elegans exposed to Fluorescent Brightener 71.

Materials:

-

C. elegans exposed to different concentrations of FB-71.

-

RNA extraction kit.

-

Reverse transcription kit.

-

qPCR machine.

-

Primers for gpx-4, sod-4, and a reference gene (e.g., act-1).

-

SYBR Green or other fluorescent dye for qPCR.

Procedure:

-

RNA Extraction:

-

Collect C. elegans after exposure to FB-71.

-

Extract total RNA using a suitable RNA extraction kit.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

qPCR:

-

Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye.

-

-

Data Analysis:

-

Calculate the relative expression of the target genes (gpx-4 and sod-4) normalized to the expression of the reference gene using the ΔΔCt method.

-

Conclusion and Future Directions

The current body of evidence strongly suggests that the biological mechanism of action of Fluorescent Brightener 71 involves the induction of oxidative stress. The computationally predicted interaction with the CD40 ligand provides a plausible molecular initiating event for a signaling cascade that leads to the production of reactive oxygen species. The observed toxicological effects and the upregulation of antioxidant genes in C. elegans provide in vivo support for this hypothesis.

However, several key areas require further investigation to fully elucidate the mechanism of action of FB-71:

-

Experimental Validation of Target Binding: It is imperative to experimentally validate the predicted interaction between FB-71 and the CD40 ligand using techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or co-immunoprecipitation.

-

Quantitative Binding and Functional Assays: Determining the binding affinity (e.g., Kd) and functional consequences (e.g., IC50 or EC50 for downstream signaling events) of the FB-71/CD40 ligand interaction is crucial for a comprehensive understanding of its potency.

-

Elucidation of Downstream Signaling: Further studies are needed to confirm the involvement of specific TRAF proteins and the NF-κB pathway in mediating the effects of FB-71.

-

In Vivo Relevance: While C. elegans is a valuable model, further studies in vertebrate models are necessary to assess the relevance of these findings to mammalian systems.

A deeper understanding of the molecular mechanisms underlying the biological activity of Fluorescent Brightener 71 will be critical for assessing its potential risks to human health and the environment, and may also uncover novel pharmacological properties of this widely used industrial compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring the computational methods for protein-ligand binding site prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toxicity of Three Optical Brighteners: Potential Pharmacological Targets and Effects on Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. A comprehensive review of protein-centric predictors for biomolecular interactions: from proteins to nucleic acids and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] Characterization of protein-ligand interaction sites using experimental and computational methods. | Semantic Scholar [semanticscholar.org]

Technical Guide: Spectroscopic Analysis of Piperazine-Containing Compounds

Core Spectroscopic Properties

The photophysical characteristics of piperazine-containing compounds are of significant interest in various research and development applications, including fluorescence imaging and photodynamic therapy. The following sections detail the absorption and emission properties of the representative compound BDP-1.

Quantitative Spectroscopic Data

The key spectroscopic parameters for the representative piperazine-substituted compound, BDP-1, are summarized in the table below. These values were determined in dichloromethane (DCM) as the solvent.

| Parameter | Symbol | Value | Unit |

| Absorption Maximum | λabs | 507 | nm |

| Emission Maximum | λem | 516 | nm |

| Stokes Shift | Δν | 344 | cm-1 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of spectroscopic data. The following protocols are based on standard practices for determining the absorption and emission spectra of fluorescent compounds.

Sample Preparation

-

Solvent Selection: A high-purity, spectroscopy-grade solvent is essential. Dichloromethane (DCM) was used in the characterization of the representative compound BDP-1.

-

Concentration: A stock solution of the compound is prepared at a concentration of 1 mM in the chosen solvent. For spectroscopic measurements, this stock solution is typically diluted to a concentration range of 1-10 µM to ensure the absorbance is within the linear range of the spectrophotometer (generally < 0.1 a.u.).

-

Cuvette: A standard 1 cm path length quartz cuvette is used for all measurements. The cuvette must be thoroughly cleaned with the solvent before and after each measurement to avoid cross-contamination.

Absorption Spectroscopy

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used to measure the absorption spectrum.

-

Blank Correction: A baseline correction is performed using a cuvette filled with the pure solvent (DCM) to subtract any background absorbance from the solvent and the cuvette itself.

-

Measurement: The absorption spectrum of the sample solution is recorded over a wavelength range appropriate for the compound. For BDP-1, a range of 300-700 nm would be suitable to capture the characteristic S0 → S1 (π → π*) transition of the BODIPY core. The wavelength of maximum absorbance (λabs) is then determined from the resulting spectrum.

Emission (Fluorescence) Spectroscopy

-

Instrumentation: A spectrofluorometer is used to measure the emission spectrum.

-

Excitation Wavelength: The sample is excited at its absorption maximum (λabs), which is 507 nm for BDP-1.

-

Emission Scan: The emission spectrum is recorded over a wavelength range that is longer than the excitation wavelength. For BDP-1, a scan from 510 nm to 700 nm would be appropriate.

-

Slit Widths: Both excitation and emission slit widths are typically set to a narrow value (e.g., 2-5 nm) to ensure good spectral resolution.

-

Data Analysis: The wavelength of maximum emission intensity (λem) is determined from the corrected emission spectrum. The Stokes shift is then calculated as the difference in wavenumbers between the absorption and emission maxima.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining absorption and emission spectra.

Caption: General workflow for spectroscopic analysis.

This technical guide provides a foundational understanding of the absorption and emission properties of a representative piperazine-containing compound and the experimental protocols required for their determination. Researchers can adapt these methodologies for the characterization of Einecs 286-867-8 and other novel compounds.

Unraveling EINECS 286-867-8: A Case of Undefined Chemical Identity

For researchers, scientists, and drug development professionals, the precise identification of a chemical substance is the bedrock of any investigation. However, in the realm of chemical regulation, not all substances can be defined by a discrete chemical structure and a specific IUPAC name. A case in point is the substance identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 286-867-8. An in-depth analysis reveals that this identifier does not correspond to a single, well-defined molecule but rather to a substance of Unknown or Variable composition, Complex reaction products or Biological materials (UVCB).

The Nature of UVCB Substances

Under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, substances are broadly categorized into two main groups: "well-defined substances" and "UVCB substances".[1] Well-defined substances have a specified qualitative and quantitative composition. In contrast, UVCB substances are characterized by having a significant number of constituents, a composition that is largely unknown, and a high degree of variability that is often unpredictable.[1][2] Due to this complexity, their identity is often defined by their manufacturing process rather than a specific chemical formula.

The substance associated with EINECS 286-867-8 falls into this UVCB category. Descriptions of this substance include "A scum formed on the surface of antimonial lead. Consists primarily of sodium arsenate and sodium antimonate with some lead oxide and free caustic soda" and "Slimes and Sludges, copper-lead ore roasting off gas scrubbing, arsenic-contg.". These descriptions highlight that this compound represents a complex mixture derived from industrial processes, precluding the assignment of a single chemical structure or IUPAC name.

Implications for a Technical Guide

The UVCB nature of this compound presents a fundamental obstacle to the creation of a detailed technical guide as requested. The core requirements of such a guide, including the presentation of quantitative data in structured tables, detailed experimental protocols, and the visualization of signaling pathways, are all predicated on the existence of a specific, characterizable chemical entity.

Without a defined molecular structure, it is not possible to:

-

Source and compile consistent quantitative data: Physicochemical properties, toxicological data, and pharmacokinetic parameters are all tied to a specific molecular entity. For a UVCB substance, these properties would be highly variable and dependent on the specific batch and manufacturing process.

-

Provide meaningful experimental protocols: Methodologies for synthesis, analysis, or biological testing are designed for a specific compound. Protocols for a complex and variable mixture would be non-standard and highly context-dependent.

-

Illustrate specific biological interactions: Signaling pathway diagrams depict the interaction of a defined molecule with biological targets. For a complex mixture like this compound, the biological effects would be the result of the combined and potentially synergistic or antagonistic actions of its many components, making a singular pathway representation impossible.

References

Quantum yield of 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt

An In-depth Technical Guide on the Quantum Yield of 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt

For researchers, scientists, and professionals in drug development, a precise understanding of the photophysical characteristics of chemical compounds is paramount. This guide provides a detailed examination of the quantum yield of the fluorescent whitening agent, 2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid] disodium salt, also known by several synonyms including Fluorescent Brightener 71 (FB 71) and its CAS Number 16090-02-1.[1][2][3]

This compound is a stilbene-based derivative widely utilized for its ability to absorb ultraviolet light and re-emit it in the blue region of the visible spectrum, thereby imparting a brighter and whiter appearance to various materials.[1][4][5] Its high fluorescence efficiency is attributed to its molecular structure, which includes a rigid stilbene backbone, a conjugated π-system, and electron-donating morpholino and anilino groups that stabilize the excited state.[1]

Quantitative Photophysical Data

While extensive research has been conducted on the applications and synthesis of Fluorescent Brightener 71, specific data on its fluorescence quantum yield is limited. However, a study on the closely related Fluorescent Brightener 260 (also identified by CAS 16090-02-1) provides the following quantum yield values upon excitation at 366 nm.[6]

| Parameter | Value | Conditions |

| Quantum Yield (Φ) | (0.74 ± 0.07) x 10⁻⁴ | Not specified |

| Quantum Yield (Φ) | (0.9 ± 0.1) x 10⁻⁴ | In solution free of dissolved natural organic material |

For context, other stilbene-based fluorescent dyes can exhibit significantly higher quantum yields. For instance, Stilbene 420 has a reported quantum yield of 0.95 in methanol. This highlights that the quantum yield is highly dependent on the specific molecular structure and the solvent environment.

Physicochemical Properties of Fluorescent Brightener 71:

| Property | Value |

| CAS Number | 16090-02-1 |

| Molecular Formula | C₄₀H₃₈N₁₂Na₂O₈S₂ |

| Molecular Weight | 924.91 g/mol |

| Absorption Maximum (λ_abs) | 349 nm |

| Emission Maximum (λ_em) | 442 nm |

Experimental Protocol for Quantum Yield Determination

The most reliable and commonly used method for determining the fluorescence quantum yield of a compound is the comparative method. This technique involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Fluorescence quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)

-

Solvent (appropriate for dissolving both the sample and the standard)

-

The compound of interest (Fluorescent Brightener 71)

Methodology

-

Preparation of Stock Solutions: Accurately prepare stock solutions of both the test sample (Fluorescent Brightener 71) and the quantum yield standard in the chosen solvent.

-

Preparation of Dilutions: From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to minimize inner filter effects.

-

Absorbance Measurement: Using the UV-Vis spectrophotometer, record the absorbance spectra for all prepared solutions. Determine the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be the same for both the sample and the standard.

-

Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectra for all prepared solutions. The excitation wavelength must be the same as that used for the absorbance measurements. Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot a graph of the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.

-

Determine the slope of the resulting straight lines for both the sample (m_sample) and the standard (m_std).

-

-

Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

Φ_sample = Φ_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φ_std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes from the plots of integrated fluorescence intensity versus absorbance.

-

η_sample and η_std are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

-

Diagrams

Caption: Workflow for the comparative determination of fluorescence quantum yield.

As this compound is primarily a fluorescent whitening agent, its mechanism of action is based on fluorescence and not on interaction with biological signaling pathways. Therefore, a signaling pathway diagram is not applicable. The provided workflow illustrates the logical steps for the experimental determination of its primary photophysical property, the quantum yield.

References

An In-depth Technical Guide to CAS Number 16090-02-1 (Fluorescent Brightener 71)

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 16090-02-1 identifies the chemical compound commonly known as Fluorescent Brightener 71 (FB-71).[1][2][3] It is also widely referred to by other synonyms such as C.I. Fluorescent Brightener 260, FWA-1, and Tinopal AMS.[4][5][6] This technical guide provides a comprehensive review of the available scientific literature on Fluorescent Brightener 71, with a focus on its chemical properties, industrial applications, toxicological profile, and known biological activities. While its primary use is as an optical brightening agent in various industries, this document consolidates the existing scientific data to inform researchers and professionals in the field of drug development of its known characteristics.

Chemical and Physical Properties

Fluorescent Brightener 71 is a synthetic organic compound belonging to the stilbene derivative class of fluorescent whitening agents.[1][7] Its chemical structure is characterized by a central stilbene backbone with substituted triazine rings containing morpholino and anilino groups, and sulfonate groups that enhance its water solubility.[1] The conjugated π-system of the stilbene core is responsible for its characteristic property of absorbing ultraviolet (UV) light and re-emitting it in the blue portion of the visible spectrum, which results in a whitening effect.[1][7]

| Property | Value | Reference |

| Chemical Name | disodium 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonate | [1] |

| Molecular Formula | C₄₀H₃₈N₁₂Na₂O₈S₂ | [3][4] |

| Molecular Weight | 924.91 g/mol | [3][4] |

| Appearance | White to yellowish powder or granules | [1] |

| Melting Point | >270 °C | [4] |

| Water Solubility | 1.9 g/L (at 20 °C and pH 10.5) | [5] |

Industrial Applications

The predominant application of Fluorescent Brightener 71, accounting for over 90% of its use, is in household detergents to enhance the brightness of fabrics.[8] It is also utilized to a lesser extent in the paper and textile industries as a fluorescent whitening agent.[8] Its high affinity for cotton fibers makes it particularly effective in laundry applications.[8]

Toxicological Profile

Extensive toxicological studies have been conducted on Fluorescent Brightener 71, primarily to assess its safety in consumer products and its environmental impact.

Pharmacokinetics:

-

Absorption: Studies in rats have shown that there is very little absorption of Fluorescent Brightener 71 from the intestinal tract after oral administration.[4][9] Dermal absorption is also reported to be slight.[4]

-

Distribution and Excretion: Following parenteral administration in rats, the compound is rapidly excreted, mainly in the feces, with only small amounts found in tissues and organs.[4]

Toxicity:

-

Acute Toxicity: The acute oral and dermal toxicity of Fluorescent Brightener 71 is low.[8]

-

Irritation and Sensitization: It is considered to be mildly irritating to the eyes.[9][10] It is not a skin sensitizer in animal studies or in human repeat insult patch tests.[5]

-

Genotoxicity and Carcinogenicity: Fluorescent Brightener 71 has not been found to be genotoxic in in-vitro or in-vivo studies.[8][11] Lifetime oral or dermal treatment in rats and hairless mice did not induce tumors.[8]

-

Reproductive and Developmental Toxicity: The compound is not considered to cause reproductive toxicity, or developmental or teratogenic effects.[8]

Environmental Fate:

-

Biodegradation: There are conflicting reports on its biodegradability. Some studies suggest it is readily biodegradable in water, while others indicate it is resistant to aerobic biodegradation.[1][4] It is expected to be persistent in soil and sediment.[1]

-

Bioconcentration: The potential for bioconcentration in aquatic organisms is considered low.[4][12]

Biological Activities and Potential for Drug Development

The scientific literature focusing on the biological activities of Fluorescent Brightener 71 from a pharmacological or drug development perspective is very limited. The available information suggests a few areas of preliminary investigation, but a substantial body of evidence to support its use in a therapeutic context is currently lacking.

Antifungal Activity: Some studies have indicated that Fluorescent Brightener 71 exhibits antifungal activity against certain fungal species.[1] However, the available literature does not provide specific details on the spectrum of activity, minimum inhibitory concentrations (MICs), or the mechanism of action.

Estrogenic Potential: An in-vitro study using a human breast cancer cell reporter gene assay suggested a potential estrogenic effect of C.I. Fluorescent Brightener 260.[13] The researchers who conducted the study emphasized that these are initial findings and that in-vivo studies are necessary to determine any potential risk to humans.[13]

Enhancement of Baculovirus Activity: Fluorescent brighteners, including this compound, have been noted for their ability to protect baculoviruses from deactivation by UV light and to enhance their activity as microbial insecticides.[2][6][14]

Experimental Protocols and Signaling Pathways

Conclusion

Fluorescent Brightener 71 (CAS 16090-02-1) is a well-characterized compound with a long history of safe use in industrial and consumer products. Its primary function is as an optical brightener, and the vast majority of scientific research has focused on its toxicological and environmental profile. While there are isolated and preliminary reports of potential antifungal and estrogenic activity, the current body of scientific literature is insufficient to support its consideration as a candidate for drug development. There is a notable absence of quantitative biological data, detailed experimental protocols, and an understanding of its mechanism of action in biological systems. Further in-depth research would be required to explore these preliminary findings and to determine if Fluorescent Brightener 71 has any potential therapeutic applications.

Visualizations

Due to the lack of defined signaling pathways or detailed experimental workflows for the biological activities of CAS 16090-02-1 in the scientific literature, no diagrams can be generated at this time.

References

- 1. Fluorescent brightener 71 | 16090-02-1 | Benchchem [benchchem.com]

- 2. Fluorescent brightener 71 | 16090-02-1 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Tinopal DMS | C40H38N12Na2O8S2 | CID 6433657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. C.I. Fluorescent Brightener 260 | 16090-02-1, C.I. Fluorescent Brightener 260 Formula - ECHEMI [echemi.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. heraproject.com [heraproject.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. 4,4'-bis(2-morpholino-4-anilino-s-triazinyl-6-amino)stilbene-2,2'-disulfonic acid disodium salt | C40H38N12Na2O8S2 | CID 27677 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. C.I. Fluorescent Brightener 260 SDS, 16090-02-1 Safety Data Sheets - ECHEMI [echemi.com]

- 13. bfr.bund.de [bfr.bund.de]

- 14. mybiosource.com [mybiosource.com]

Unveiling the Glow: A Technical History of Stilbene-Based Fluorescent Brighteners

A comprehensive guide for researchers, scientists, and drug development professionals on the discovery and evolution of stilbene-based fluorescent whitening agents, from their conceptual origins to their ubiquitous presence in modern materials.

The quest for "whiter than white" has led to the development of a fascinating class of compounds known as fluorescent brighteners, or optical brightening agents (OBAs). Among these, stilbene-based derivatives have emerged as a cornerstone of the industry, finding applications in textiles, papers, detergents, and plastics. This technical guide delves into the history of their discovery, the evolution of their synthesis, and the fundamental photophysical principles that govern their remarkable ability to manipulate light.

From Horse Chestnuts to Industrial Synthesis: The Dawn of Optical Whitening

The concept of using fluorescence to enhance whiteness predates the synthesis of stilbene-based compounds. In 1929, Paul Krais made a seminal observation that an extract from the bark of horse chestnut trees could impart a brighter appearance to textiles. The active component was later identified as aesculin, a naturally occurring coumarin glucoside. While this discovery laid the conceptual groundwork, the practical application of aesculin was limited by its poor light and water fastness.

The true breakthrough in fluorescent whitening technology came in the 1940s within the research and development laboratories of Bayer AG in Leverkusen, Germany.[1][2] It was here that chemists synthesized the first commercially viable and highly effective optical brighteners based on a stilbene backbone.[1] These pioneering products were launched under the brand name Blankophor , marking a new era in the production of brilliant white materials.[1][2] The core of this innovation was the use of 4,4'-diaminostilbene-2,2'-disulfonic acid as a key building block.

The Chemistry of Brilliance: Synthesis of Stilbene-Based Brighteners

The most commercially significant stilbene-based fluorescent brighteners are derivatives of 4,4'-diaminostilbene-2,2'-disulfonic acid, often modified by the addition of triazinyl groups. A prominent and widely studied example is C.I. Fluorescent Brightener 28 . The synthesis of these complex molecules is a multi-step process that relies on well-established organic reactions.

General Synthesis Pathway

The synthesis typically begins with the sulfonation of 4-nitrotoluene, followed by an oxidative coupling to form 4,4'-dinitrostilbene-2,2'-disulfonic acid. Subsequent reduction of the nitro groups yields the crucial intermediate, 4,4'-diaminostilbene-2,2'-disulfonic acid. This diamino compound then serves as the scaffold for further modifications, most commonly through reaction with cyanuric chloride and subsequent substitution with various amines to create the final triazinylstilbene brightener.

Experimental Protocol: Synthesis of a Blankophor R Analogue

The following protocol is a representative example of the synthesis of a stilbene-type fluorescent whitening agent, based on published methodologies.

Step 1: Preparation of 4,4'-Dinitrostilbene-2,2'-disulfonic Acid

-

A solution of 2-methyl-5-nitrobenzenesulfonic acid (5 g) in diethylene glycol (30 mL) is warmed to 40-45°C.

-

A solution of sodium hypochlorite (5% available chlorine) and sodium hydroxide (6 g) in water (8 mL) is prepared.

-

The sodium hypochlorite solution is slowly added to the sulfonic acid solution with stirring over 15 minutes, maintaining the temperature between 45-55°C.

-

The resulting precipitate of 4,4'-dinitrostilbene-2,2'-disulfonic acid is collected by filtration.

Step 2: Preparation of 4,4'-Diaminostilbene-2,2'-disulfonic Acid

-

To a mixture of iron powder (0.18 mol) and acetic acid (0.2 mL) in hot water (20 mL), 4,4'-dinitrostilbene-2,2'-disulfonic acid (0.035 mol) is added.

-

The reaction mixture is refluxed with stirring for 90 minutes.

-

The hot solution is filtered to remove iron residues, and the filtrate containing 4,4'-diaminostilbene-2,2'-disulfonic acid is used directly in the next step.

Step 3: Synthesis of the Final Brightener

-

The solution of 4,4'-diaminostilbene-2,2'-disulfonic acid is reacted with a phenyl-isocyanate derivative via a nucleophilic substitution reaction to yield the final Blankophor R analogue.

-

The product is then purified, for example, by recrystallization.

The Photophysical Mechanism of Whitening

Stilbene-based fluorescent brighteners function by absorbing invisible ultraviolet (UV) light and re-emitting it as visible blue light. This emitted blue light counteracts the inherent yellowish tinge of many materials, resulting in a brighter, whiter appearance.

Quantitative Photophysical Properties

The effectiveness of a fluorescent brightener is determined by its photophysical properties. Key parameters include the maximum absorption wavelength (λmax, abs), the maximum emission wavelength (λmax, em), the molar extinction coefficient (ε), and the fluorescence quantum yield (ΦF). The following table summarizes available data for the widely used C.I. Fluorescent Brightener 28.

| Compound Name | CAS Number | λmax, abs (nm) | λmax, em (nm) | Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹) | Fluorescence Quantum Yield (ΦF) |

| C.I. Fluorescent Brightener 28 | 4193-55-9 | ~360 | ~430-480 | 40-60 at 238-242 nm in water at 0.01 g/L | 0.74 (± 0.07) x 10⁻⁴ (in solution free of organic material)[3] |

Note: The molar extinction coefficient data is provided under specific conditions and may not represent the maximum value.

Conclusion

The discovery and development of stilbene-based fluorescent brighteners represent a significant milestone in chemical technology. From the early observations of natural fluorescence to the sophisticated synthesis of highly efficient and stable compounds, this class of molecules has had a profound impact on the appearance of everyday materials. For researchers and professionals in drug development, the principles of fluorescence and the chemical modifications employed in the design of these brighteners offer valuable insights into the broader field of fluorescent probes and markers. The continued exploration of stilbene derivatives and their photophysical properties promises further advancements in materials science and beyond.

References

- 1. Products are Optical Brightening Agents (OBA), Fluorescent Whitening Agents (FWA) like Tetrasulpho, Disulpho, Hexasulpho and Avanced Tetrasulpho for wet end and coating applications. - Blankophor [blankophor-oba.com]

- 2. Company History of Blankophor - Blankophor [blankophor-oba.com]

- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Methodological & Application

Application Notes and Protocols for Fungal Cell Wall Staining with Fluorescent Brightener 71

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71) is a stilbene-based fluorescent dye that exhibits a strong affinity for chitin and cellulose, primary components of the fungal cell wall.[1][2][3] This specific binding property makes it an effective tool for the visualization and analysis of fungal structures. Upon binding to these polysaccharides, FB71 emits a bright blue fluorescence when excited with ultraviolet (UV) light, enabling clear imaging of fungal hyphae, spores, and other cellular elements against a dark background.[4][5] Structurally similar to the well-known fungal stain Calcofluor White, FB71 not only serves as a staining agent but also exhibits fungicidal properties by disrupting cell wall integrity.[2] These characteristics make FB71 a valuable reagent in mycology research, diagnostics, and the development of novel antifungal therapies.

Principle of Action

Fluorescent Brightener 71 functions by non-covalently binding to the β-1,4-linked glucans, specifically chitin and cellulose, in the fungal cell wall. This interaction is mediated by hydrogen bonds between the dye molecules and the polysaccharide chains.[1] The accumulation of FB71 on the fungal cell surface allows for its visualization under a fluorescence microscope. The dye absorbs light in the UV range (approximately 340-380 nm) and emits in the blue region of the visible spectrum (around 420-470 nm).[6] The rigid binding to the polysaccharide polymers enhances the fluorescence quantum yield of the dye, resulting in a bright and stable signal from the stained fungal structures.[1]

Applications

-

Visualization of Fungal Morphology: FB71 is an excellent tool for the detailed morphological examination of fungi, allowing for the clear visualization of hyphae, septa, conidia, and other cellular structures.

-

Quantification of Fungal Growth: The fluorescence intensity of FB71 can be correlated with the amount of fungal biomass, providing a method for quantifying fungal growth in various experimental set-ups.

-

Screening for Antifungal Compounds: By assessing the disruption of cell wall integrity or the inhibition of fungal growth, FB71 can be employed in high-throughput screening assays to identify new antifungal drug candidates.

-

Studying Fungal Cell Wall Dynamics: FB71 can be used to study the processes of cell wall synthesis, remodeling, and repair in response to various stimuli or genetic modifications.

-

Fungal Viability Assessment: Due to its fungicidal properties at higher concentrations, FB71 can be used in conjunction with other viability dyes to differentiate between live and dead fungal cells.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained using Fluorescent Brightener 71 in fungal research. These are illustrative examples, and actual results may vary depending on the fungal species, experimental conditions, and instrumentation.

Table 1: Dose-Dependent Effect of Fluorescent Brightener 71 on Fungal Viability

| Concentration of FB71 (µg/mL) | Fungal Viability (%) | Standard Deviation |

| 0 (Control) | 98.5 | ± 1.2 |

| 10 | 85.2 | ± 3.5 |

| 25 | 62.7 | ± 4.1 |

| 50 | 35.1 | ± 2.8 |

| 100 | 12.4 | ± 1.9 |

Table 2: Quantification of Chitin Content in Fungal Cell Walls Using Fluorescent Brightener 71

| Fungal Species | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |

| Saccharomyces cerevisiae | Control | 15,234 | ± 876 |

| Saccharomyces cerevisiae | Cell Wall Stress Agent | 22,548 | ± 1,234 |

| Candida albicans | Control | 18,987 | ± 1,054 |

| Candida albicans | Cell Wall Stress Agent | 28,456 | ± 1,567 |

| Aspergillus fumigatus | Control | 25,678 | ± 1,876 |

| Aspergillus fumigatus | Cell Wall Stress Agent | 35,890 | ± 2,110 |

Experimental Protocols

Protocol 1: General Staining of Fungal Cell Walls

This protocol provides a general procedure for staining fungal cells with Fluorescent Brightener 71 for visualization of morphology.

Materials:

-

Fluorescent Brightener 71 (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

-

Fungal culture (liquid or solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Potassium hydroxide (KOH) solution, 10% (w/v) (optional, for clearing clinical specimens)

-

Microscope slides and coverslips

-

Fluorescence microscope with a UV excitation filter (e.g., 340-380 nm) and a blue emission filter (e.g., >420 nm)

Procedure:

-

Sample Preparation:

-

From Liquid Culture: Centrifuge the fungal cell suspension at a low speed (e.g., 3000 x g) for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.

-

From Solid Culture: Gently scrape a small amount of fungal mycelium or spores from the agar surface and suspend in 1 mL of PBS.

-

Clinical Specimens: Treat the specimen with a drop of 10% KOH on a microscope slide for 5-10 minutes to clear host cellular debris before adding the staining solution.

-

-

Staining:

-

Add FB71 stock solution to the fungal cell suspension to a final concentration of 10-50 µg/mL. The optimal concentration may vary depending on the fungal species and cell density and should be determined empirically.

-

Incubate the suspension at room temperature for 5-15 minutes in the dark.

-

-

Washing (Optional):

-

For cleaner backgrounds, centrifuge the stained cell suspension, discard the supernatant, and resuspend the cells in fresh PBS. Repeat this step twice.

-

-

Microscopy:

-

Place a drop of the stained fungal suspension onto a clean microscope slide and cover with a coverslip.

-

Observe the slide under a fluorescence microscope using a UV excitation filter and a blue emission filter. Fungal cell walls will fluoresce brightly in blue against a dark background.

-

Protocol 2: Quantitative Analysis of Chitin Content by Flow Cytometry

This protocol describes a method for quantifying the relative chitin content of fungal cell walls using FB71 and flow cytometry.

Materials:

-

Fluorescent Brightener 71 (FB71) stock solution (e.g., 1 mg/mL in sterile distilled water)

-

Fungal cell suspension (log-phase growth is recommended)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Flow cytometer with UV excitation capabilities

Procedure:

-

Cell Preparation:

-

Harvest fungal cells from a liquid culture by centrifugation.

-

Wash the cells twice with PBS to remove any residual media components.

-

Resuspend the cells in PBS to a final concentration of approximately 1 x 10^6 cells/mL.

-

-

Staining:

-

Add FB71 stock solution to the cell suspension to a final concentration of 10-100 µg/mL. The optimal concentration should be determined to ensure saturation of binding sites without causing significant cell death during the staining period.

-

Incubate the cells at room temperature for 15-30 minutes in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cell suspension using a flow cytometer equipped with a UV laser for excitation.

-

Collect the fluorescence emission in the blue channel.

-

Gate the fungal cell population based on forward and side scatter properties to exclude debris.

-

Record the mean fluorescence intensity of the gated population. The intensity is proportional to the amount of chitin in the cell wall.

-

Visualizations

Fungal Cell Wall Staining Workflow

Caption: Experimental workflow for fungal cell wall staining with FB71.

Proposed Mechanism of Action and Fungal Response

Caption: Proposed mechanism of FB71 and the fungal CWI pathway response.

References

- 1. Fluorescein-derived carbon dots with chitin-targeting for ultrafast and superstable fluorescent imaging of fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. journals.asm.org [journals.asm.org]

- 5. Staining of fungal cell walls with fluorescent brighteners: flow-cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US20150159331A1 - Fluorescent brighter #71 used for the papermaking process - Google Patents [patents.google.com]

Application of Fluorescent Brightener 71 in Fluorescence Microscopy: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent Brightener 71 (FB71), a diaminostilbene derivative, is a fluorescent dye primarily known for its industrial use as a whitening agent in textiles and paper.[1][2] Its utility in scientific research, particularly in fluorescence microscopy, stems from its ability to bind specifically to polysaccharides like chitin and cellulose.[3] This property makes it an invaluable tool for visualizing the cell walls of fungi and yeasts, aiding in morphological studies, and investigating the effects of antifungal agents.[4] FB71 operates by absorbing ultraviolet (UV) light and emitting it in the blue region of the visible spectrum, providing a strong fluorescent signal.[2][5]

This document provides detailed application notes and protocols for the use of Fluorescent Brightener 71 in fluorescence microscopy, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the properties of Fluorescent Brightener 71 is crucial for its effective application in fluorescence microscopy.

| Property | Value | Reference(s) |

| Chemical Name | 4,4'-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulfonic acid, disodium salt | [1] |

| CAS Number | 16090-02-1 | [2] |

| Molecular Formula | C₄₀H₃₈N₁₂Na₂O₈S₂ | [6] |

| Molecular Weight | 924.91 g/mol | [6] |

| Appearance | Pale yellow solid | [1] |

| Excitation Maximum (λex) | ~349 nm | [7] |

| Emission Maximum (λem) | ~442-450 nm | [7] |

| Solubility | Soluble in water and DMSO. | [2][5] |

| Storage | Store at 2-8°C, protected from light. | [2] |

Mechanism of Action

Fluorescent Brightener 71 functions by non-covalently binding to β-1,4-linked polysaccharides, primarily chitin, which is a major component of fungal cell walls.[3][4] This interaction is thought to occur through hydrogen bonding between the dye molecules and the nascent chitin chains as they are being synthesized.[4] This binding event restricts the rotational freedom of the FB71 molecule, leading to a significant increase in its fluorescence quantum yield. The stilbene backbone of FB71 provides the rigid structure necessary for its fluorescence, while the various substituents on the triazine rings help to stabilize the excited state, further enhancing the fluorescence efficiency.[1] Upon excitation with UV light, the bound FB71 molecules emit a strong blue fluorescence, allowing for clear visualization of chitin-rich structures such as the fungal cell wall, septa, and bud scars in yeast.[4]

Experimental Protocols

The following protocols are provided as a guide for using Fluorescent Brightener 71 for staining fungal and yeast cells. These protocols are adapted from established methods for the structurally and functionally similar dye, Calcofluor White. Researchers should optimize concentrations and incubation times for their specific cell types and experimental conditions.

Protocol 1: Staining of Yeast Cells (Saccharomyces cerevisiae)

This protocol is suitable for the general visualization of yeast cell walls and bud scars.

Materials:

-

Yeast cell culture (S. cerevisiae)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fluorescent Brightener 71 stock solution (1 mg/mL in sterile water or DMSO)

-

10% (w/v) Potassium Hydroxide (KOH) (optional, for improved staining)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set (or equivalent UV excitation and blue emission filters)

Procedure:

-

Harvest yeast cells from the culture by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells once with PBS to remove residual media.

-

Resuspend the cell pellet in PBS to the desired cell density.

-

To 1 mL of the cell suspension, add Fluorescent Brightener 71 to a final concentration of 5-25 µM.

-

(Optional) For enhanced staining, particularly of older or thicker-walled cells, add one drop of 10% KOH to the cell suspension.

-

Incubate for 1-20 minutes at room temperature, protected from light.

-

(Optional) Wash the cells once with PBS to remove excess stain and reduce background fluorescence.

-

Pipette a small volume (e.g., 10 µL) of the stained cell suspension onto a microscope slide and place a coverslip over it.

-

Image the cells using a fluorescence microscope with appropriate filters for UV excitation and blue emission.

Protocol 2: Staining of Filamentous Fungi (Aspergillus nidulans)

This protocol is designed for visualizing the hyphae and septa of filamentous fungi.

Materials:

-

Fungal mycelia grown on a suitable medium

-

Lactophenol cotton blue (optional, for brightfield counterstaining)

-

Fluorescent Brightener 71 staining solution (10 µg/mL in PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Using a sterile needle or loop, carefully transfer a small portion of the fungal mycelium to a drop of the Fluorescent Brightener 71 staining solution on a microscope slide.

-

Gently tease the mycelium apart with the needles to ensure even staining.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

(Optional) Add a drop of lactophenol cotton blue as a counterstain for brightfield observation.

-

Carefully place a coverslip over the specimen, avoiding air bubbles.

-

Observe under a fluorescence microscope. Hyphal walls and septa will exhibit bright blue fluorescence.

Protocol 3: Quantitative Analysis of Chitin Content

This protocol provides a framework for the relative quantification of chitin in fungal cells using fluorescence intensity measurements.

Materials:

-

Fungal cell cultures (control and treated)

-

Fluorescent Brightener 71 staining solution (optimized concentration)

-

Microplate reader with fluorescence capabilities (bottom-reading) or a fluorescence microscope with a sensitive camera

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Grow and treat fungal cells as required by the experimental design.

-

Harvest and wash the cells as described in Protocol 1.

-

Stain the cells with an optimized and consistent concentration of Fluorescent Brightener 71 for a fixed duration.

-

For Microplate Reader: a. Resuspend the stained cells in a clear buffer (e.g., PBS) and transfer to a black, clear-bottom 96-well plate. b. Measure the fluorescence intensity using an excitation wavelength around 350 nm and an emission wavelength around 450 nm. c. Normalize the fluorescence intensity to the cell number or optical density.

-

For Fluorescence Microscopy: a. Prepare slides of the stained cells as described in Protocol 1. b. Acquire images using consistent microscope settings (e.g., exposure time, gain, laser power). c. Use image analysis software to measure the mean fluorescence intensity of the cell walls of a large population of cells for each condition.

-

Compare the fluorescence intensities between control and treated groups to determine relative changes in chitin content.

Data Presentation

Toxicity Data of Fluorescent Brightener 71

| Organism | Assay | Concentration Range | Observation | Reference(s) |

| Caenorhabditis elegans | Lethality | 100 - 5000 µM (24h exposure) | Lethal effects observed at higher concentrations. | [2] |

Visualizations

Experimental Workflow: Staining Yeast Cells

Caption: Workflow for staining yeast cells with FB71.

Logical Relationship: Factors Affecting Staining

Caption: Key factors influencing FB71 staining efficiency.

Conclusion

Fluorescent Brightener 71 is a versatile and effective fluorescent probe for the visualization of chitin in fungal and yeast cell walls. Its strong fluorescence upon binding to these polysaccharides allows for high-contrast imaging with standard fluorescence microscopy setups. The protocols provided herein, adapted from established methods for similar dyes, offer a solid starting point for researchers. For quantitative studies, careful optimization of staining conditions and imaging parameters is essential to ensure reliable and reproducible results. As with any fluorescent dye, potential phototoxicity and effects on cell viability should be considered and assessed for live-cell imaging experiments. The continued application of Fluorescent Brightener 71 in mycological research holds promise for advancing our understanding of fungal cell wall biology and for the development of novel antifungal therapies.

References

- 1. Fluorescent brightener 71 | 16090-02-1 | Benchchem [benchchem.com]

- 2. Page loading... [guidechem.com]

- 3. youtube.com [youtube.com]

- 4. nbinno.com [nbinno.com]

- 5. scbt.com [scbt.com]

- 6. chembk.com [chembk.com]

- 7. US20150159331A1 - Fluorescent brighter #71 used for the papermaking process - Google Patents [patents.google.com]

Application Notes and Protocols for Visualizing Fungal Hyphal Growth with Fluorescent Brightener 71

For Researchers, Scientists, and Drug Development Professionals

Introduction